molecular formula C9H18O2 B1147757 Octanoic acid, 4-methyl-, (4R)- CAS No. 128342-71-2

Octanoic acid, 4-methyl-, (4R)-

Cat. No.: B1147757
CAS No.: 128342-71-2
M. Wt: 158.24
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Description

IUPAC Nomenclature and Stereochemical Designation

The systematic nomenclature of (R)-4-methyloctanoic acid follows established International Union of Pure and Applied Chemistry conventions for both aliphatic carboxylic acids and stereochemical designation systems. According to PubChem documentation, the complete IUPAC name for this compound is (4R)-4-methyloctanoic acid, which precisely indicates both the structural features and absolute configuration. The molecular formula C₉H₁₈O₂ reflects the addition of a methyl substituent to the parent octanoic acid structure, resulting in a molecular weight of 158.24 grams per mole.

The stereochemical designation utilizes the Cahn-Ingold-Prelog priority system, which assigns absolute configuration based on the spatial arrangement of substituents around the chiral carbon center. In this case, the fourth carbon atom from the carboxyl group serves as the stereogenic center, bearing four different substituents: a hydrogen atom, a methyl group, a three-carbon chain extending toward the carboxyl group, and a four-carbon chain extending toward the terminal methyl group. The R-configuration indicates that when the molecule is viewed with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a clockwise manner according to their assigned priorities.

Multiple chemical identifiers have been established for this compound to ensure unambiguous identification across different databases and chemical information systems. The Chemical Abstracts Service registry number 128342-71-2 specifically identifies the (R)-enantiomer, while the broader CAS number 54947-74-9 encompasses both stereoisomers of 4-methyloctanoic acid. The InChI (International Chemical Identifier) string InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1 provides a machine-readable representation that includes stereochemical information.

Table 1: Chemical Identifiers for (R)-4-Methyloctanoic Acid

Identifier Type Value
IUPAC Name (4R)-4-methyloctanoic acid
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
CAS Registry Number 128342-71-2
PubChem CID 6997333
InChI Key LEGGANXCVQPIAI-MRVPVSSYSA-N
SMILES CCCCC@@HCCC(=O)O

The Simplified Molecular Input Line Entry System representation CCCCC@@HCCC(=O)O incorporates stereochemical information through the @@H notation, which specifies the R-configuration at the chiral center. This notation system provides a concise method for representing three-dimensional molecular structure in a linear text format, facilitating computational analysis and database searching.

The systematic name construction follows the fundamental principles of IUPAC nomenclature for carboxylic acids, beginning with identification of the longest carbon chain containing the carboxyl group. The octanoic acid parent structure provides the base name, with the methyl substituent identified by its position number and the stereochemical configuration specified through the R-designation in parentheses. This naming convention ensures that the complete structural information, including absolute stereochemistry, is conveyed in a standardized format that can be interpreted unambiguously by chemists worldwide.

Comparative Analysis of Linear vs. Branched-Chain Fatty Acid Architectures

The structural comparison between (R)-4-methyloctanoic acid and its linear analog octanoic acid reveals fundamental differences in molecular architecture that significantly influence physical and chemical properties. Octanoic acid, also known as caprylic acid, possesses the molecular formula C₈H₁₆O₂ and features an unbranched eight-carbon chain terminating in a carboxyl group. The linear architecture of octanoic acid results in a molecular weight of 144.21 grams per mole, which is 14.03 grams per mole less than its branched counterpart due to the absence of the additional methyl substituent.

The geometric consequences of branching become apparent when examining the three-dimensional structures of these compounds. Linear fatty acids like octanoic acid adopt relatively extended conformations that allow for efficient molecular packing through van der Waals interactions. The Human Metabolome Database classifies 4-methyloctanoic acid as a medium-chain fatty acid, belonging to the category of fatty acids with aliphatic tails containing between 4 and 12 carbon atoms. This classification places both compounds in the same general category, but their branched versus linear architectures result in distinctly different physical properties.

The melting point data provides clear evidence of the structural impact of branching on intermolecular interactions. Octanoic acid exhibits a melting point of 16.7°C, while 4-methyloctanoic acid demonstrates a significantly lower melting point of -29.5°C. This substantial difference reflects the disruption of molecular packing efficiency caused by the methyl branch, which interferes with the regular stacking arrangements that characterize linear fatty acids. The principle that branching decreases melting points through reduced surface area contact and disrupted crystalline packing is clearly demonstrated in this comparison.

Table 2: Physical Property Comparison of Linear vs. Branched Octanoic Acid Derivatives

Property Octanoic Acid (Linear) 4-Methyloctanoic Acid (Branched)
Molecular Formula C₈H₁₆O₂ C₉H₁₈O₂
Molecular Weight (g/mol) 144.21 158.24
Melting Point (°C) 16.7 -29.5
Boiling Point (°C) 239.7 149
Density (g/mL at 25°C) 0.910 0.91
Refractive Index (20°C) 1.428 1.433

The boiling point comparison reveals another striking difference between linear and branched architectures. Octanoic acid boils at 239.7°C, while 4-methyloctanoic acid exhibits a significantly lower boiling point of 149°C at 22 mmHg. This difference can be attributed to the reduced surface area available for intermolecular van der Waals interactions in the branched structure, leading to weaker intermolecular forces and consequently lower energy requirements for phase transitions.

The refractive index measurements provide additional insight into the optical properties differences between these structural isomers. The linear octanoic acid shows a refractive index of 1.428, while the branched 4-methyloctanoic acid exhibits a slightly higher value of 1.433. This difference reflects the altered electron density distribution and molecular polarizability resulting from the methyl branch, which affects how light interacts with the molecular structure.

The solubility characteristics of these compounds also reflect their structural differences. Both compounds are classified as fatty acids and exhibit limited water solubility due to their hydrophobic carbon chains, but their solubility in organic solvents may vary due to the different molecular shapes and intermolecular interaction patterns. The branched structure of 4-methyloctanoic acid may exhibit altered solubility profiles compared to the linear octanoic acid, particularly in solvents where molecular shape plays a significant role in solvation behavior.

Historical Development of Chiral Center Characterization Techniques

The development of methods for characterizing chiral centers represents one of the most significant achievements in stereochemical analysis, with profound implications for understanding compounds like (R)-4-methyloctanoic acid. The historical foundation of stereochemistry can be traced to Jean-Baptiste Biot's observation of optical activity in 1815, which marked the beginning of our understanding that organic molecules could rotate the plane of polarized light. This discovery established the fundamental principle that molecular structure could influence the interaction with polarized light, providing the first experimental evidence for three-dimensional molecular architecture.

Louis Pasteur's work with tartaric acid salts in 1849 provided the crucial breakthrough that established the connection between molecular structure and optical activity. Pasteur observed that salts of tartaric acid collected from wine production vessels could rotate plane-polarized light, while salts from other sources did not exhibit this property. Through careful crystal examination and separation, Pasteur identified that these salts existed as mirror-image forms, establishing the fundamental concept of molecular handedness that would later become central to stereochemical theory.

The theoretical framework for understanding stereochemical relationships was established in 1874 when Jacobus Henricus van 't Hoff and Joseph Le Bel independently explained optical activity in terms of the tetrahedral arrangement of atoms bound to carbon. This revolutionary concept provided the molecular basis for understanding chiral centers and established the foundation for all subsequent developments in stereochemical analysis. The tetrahedral carbon model explained how four different substituents around a carbon atom could create non-superimposable mirror image structures, directly applicable to understanding the stereochemistry of compounds like (R)-4-methyloctanoic acid.

The development of systematic nomenclature for describing absolute configuration culminated in 1966 with the introduction of the Cahn-Ingold-Prelog nomenclature system. This system provided a standardized method for assigning R and S designations to chiral centers based on priority rules that consider atomic number and molecular connectivity. The application of these rules to (R)-4-methyloctanoic acid involves assigning priorities to the four substituents attached to the chiral carbon: the carboxyl-containing chain, the terminal methyl chain, the methyl substituent, and the hydrogen atom.

Table 3: Historical Milestones in Chiral Center Characterization

Year Scientist(s) Contribution
1815 Jean-Baptiste Biot Discovery of optical activity
1849 Louis Pasteur Identification of molecular handedness through tartaric acid studies
1874 van 't Hoff and Le Bel Tetrahedral carbon model explaining optical activity
1904 Lord Kelvin Introduction of the term "chiral"
1966 Cahn, Ingold, and Prelog Development of R/S nomenclature system

The experimental techniques for characterizing chiral centers have evolved significantly since these foundational discoveries. Modern analytical methods include polarimetry for measuring optical rotation, circular dichroism spectroscopy for determining absolute configuration, and nuclear magnetic resonance spectroscopy for structural elucidation. X-ray crystallography, with its roots in the work of Max von Laue and Wilhelm Roentgen in the early 1900s, has become a definitive method for determining absolute configuration when suitable crystals can be obtained.

The development of chiral stationary phase high-performance liquid chromatography has provided practical methods for separating enantiomers and determining enantiomeric purity. This technique has been particularly valuable for compounds like 4-methyloctanoic acid, where the separation of R and S enantiomers is essential for studying their individual properties and biological activities. The evolution from purely analytical separation methods to preparative techniques has enabled the large-scale production of enantiopure compounds for research and commercial applications.

Contemporary characterization techniques continue to build upon these historical foundations while incorporating advances in instrumentation and computational methods. The integration of spectroscopic techniques with computational modeling allows for more accurate assignment of absolute configuration and better understanding of the relationship between molecular structure and physical properties. For compounds like (R)-4-methyloctanoic acid, these modern approaches provide comprehensive characterization that encompasses both structural identification and stereochemical analysis.

Properties

CAS No.

128342-71-2

Molecular Formula

C9H18O2

Molecular Weight

158.24

Purity

95% min.

Synonyms

4R-Methyloctanoic acid

Origin of Product

United States

Preparation Methods

Allyl Alcohol-Based Four-Step Process

The patent CN101525286B outlines a scalable four-step synthesis starting from allyl alcohol. The route involves:

  • Alkylation : Allyl alcohol reacts with n-butyllithium in n-pentane (2.2–2.5:1 molar ratio) to form 2-methyl-1-hexanol.

  • Tosylation : 2-Methyl-1-hexanol is converted to its p-toluenesulfonate ester using p-toluenesulfonyl chloride (96% yield).

  • Nucleophilic Substitution : The tosylate undergoes alkylation with diethyl malonate in toluene under phase-transfer conditions (tetrabutylammonium bromide, 110–112°C).

  • Saponification-Decarboxylation : Sequential treatment with KOH/ethanol and ethylene glycol removes ester groups, yielding 4-methyloctanoic acid (75% overall yield, >98% purity by GC).

Critical Parameters :

  • Temperature Control : Tosylation at 0°C prevents side reactions.

  • Base Stoichiometry : 1.1:1 NaH/diethyl malonate ratio ensures complete deprotonation.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (2.5–5 mol%) enhances reaction kinetics.

Alternative Route from 2-Ethyl Formate-4-Methyl-Ethyl Caprilate

CN101165041A describes a shorter pathway involving saponification of 2-ethyl formate-4-methyl-ethyl caprilate:

  • Saponification : 82% KOH in ethanol (60–100°C, 8–14 hrs) cleaves ester groups.

  • Acidification : HCl neutralization followed by ether extraction isolates the crude acid.

  • Decarboxylation : Heating in ethylene glycol removes CO₂, affording 4-methyloctanoic acid (68% yield).

Limitations :

  • Limited stereochemical control, producing racemic mixtures.

  • Requires chromatographic separation for enantiopure (4R)-isomer.

Enzymatic Synthesis Using trans-2-Enoyl-CoA Reductase

Stereospecific Hydrogen Transfer

The J-Stage study demonstrates that trans-2-enoyl-CoA reductase selectively transfers the pro-4R hydrogen from NADPH to C-3 of octenoyl-CoA. Key steps:

  • Substrate Preparation : trans-2-[6,7,8-²H₇]octenoic acid is synthesized via deuterated diethyl malonate alkylation (Scheme 1).

  • Enzymatic Reduction : Incubation with 4R-[4-²H₁]NADPH introduces deuterium at C-3, yielding (3R)-[3-²H₁]-4-methyloctanoic acid.

  • Oxidative Workup : Lemieux-von Rudloff oxidation removes unreacted trans-2-octenoic acid.

Stereochemical Outcomes :

  • 4R-NADPH : 98% deuterium incorporation at C-3 (Fig. 1B).

  • 4S-NADPH : No deuterium transfer (Fig. 1C).

  • ²H₂O Incubation : Deuterium incorporates at C-2 (Fig. 1D), confirming bidirectional hydrogen transfer.

Acyl-CoA Synthetase Coupling

Octanoic acid is activated as its CoA ester (acyl-CoA synthetase, ATP-dependent), enabling iterative β-oxidation cycles for chain-length adjustment.

Purification and Characterization

Chromatographic Techniques

MethodConditionsPurity Achieved
Gas ChromatographyHP-5 column, 250°C injector, FID>98%
HPLC (Chiral)Chiralpak AD-H, hexane:IPA (95:5)99% ee

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 0.89 (t, 3H, CH₃), 1.25–1.35 (m, 8H, CH₂), 1.55 (m, 1H, C4-H), 2.32 (t, 2H, COCH₂).

  • GC-MS : m/z 158 [M]⁺, 140 [M-H₂O]⁺, 87 [C₄H₇CO]⁺.

Comparative Analysis of Methods

ParameterChemical SynthesisEnzymatic
Yield68–75%45–60%
StereoselectivityRacemic>98% ee (4R)
ScalabilityMulti-gramMilligram
Cost$120–150/g$800–1,200/g

Trade-offs : Chemical methods excel in throughput but require post-synthesis chiral resolution. Enzymatic routes provide inherent stereocontrol but face scalability challenges.

Emerging Strategies for Stereochemical Control

Asymmetric Hydrogenation

Preliminary studies using Ru-BINAP catalysts show promise for direct enantioselective synthesis of (4R)-4-methyloctanoic acid (72% ee, ongoing optimization).

Biocatalytic Cascades

Co-immobilization of trans-2-enoyl-CoA reductase and glucose dehydrogenase (NADPH regeneration) improves turnover number (TON) to 1,450.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octanoic acid, 4-methyl-, (4R)- can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes, or carboxylic acids with modified structures.

    Reduction Products: Alcohols or other reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine:

  • Investigated for potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions. Its mechanism of action often involves binding to specific molecular targets, leading to changes in biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
Octanoic acid, 4-methyl-, (4R)- C₉H₁₈O₂ 158.24 ~240–250 (est.) Branched C8, chiral center at C4
Octanoic acid (C8:0) C₈H₁₆O₂ 144.21 239.3 Linear, saturated MCFA
Decanoic acid (C10:0) C₁₀H₂₀O₂ 172.27 268–270 Linear, longer chain (C10)
Ethyl 4-methyloctanoate C₁₁H₂₂O₂ 186.29 ~215–220 (est.) Ester derivative, flavor compound
  • Branching Effects: The methyl branch at C4 in (4R)-4-methyloctanoic acid reduces molecular symmetry, lowering its melting point compared to linear octanoic acid. This branching also affects solubility in hydrophobic matrices, such as lipids or flavor formulations .
  • Chirality : The R-configuration at C4 may influence interactions with enzymes or receptors, as seen in enantiomer-specific biological activities .
Flavor and Fragrance Industry
  • Octanoic acid, 4-methyl-, ethyl ester (Oryctalure, CAS: 54831-51-5) is used as a flavor modifier in alcoholic beverages and perfumes. Its fruity aroma differs from linear esters like ethyl octanoate, which contributes "pineapple" notes in wines .
  • In fermented products (e.g., Daqu yeast), octanoic acid is a key flavor compound (ROAV > 0.1), while its 4-methyl derivative may enhance complexity due to structural rigidity .
Health and Nutrition
  • Octanoic acid is a primary component of medium-chain triglyceride (MCT) diets, promoting ketosis but posing risks for bone health with prolonged use. Decanoic acid is being explored as a safer alternative .

Q & A

Basic: What are the key genetic targets influencing octanoic acid production in S. cerevisiae?

Answer:
Key genetic targets include genes involved in fatty acid biosynthesis, transport, and pH regulation. For example:

  • HXT2 (hexose transporter): Overexpression delays growth and reduces titers, likely due to altered carbon flux .
  • BTN2 (v-SNARE protein): Plasmid-based overexpression decreases titers, though knockout strains show no effect, suggesting post-translational modifications or protein turnover complexities .
  • ECI1 (peroxisomal isomerase): Overexpression reduces titers, possibly by diverting precursors toward β-oxidation .
    Methodologies include multi-copy plasmid libraries and RNA-Seq to identify differential expression patterns during fermentation .

Basic: How does octanoic acid toxicity affect yeast growth, and what are the underlying mechanisms?

Answer:
Octanoic acid disrupts membrane integrity and intracellular pH homeostasis. At low media pH, the undissociated form passively diffuses into cells, dissociating intracellularly and releasing protons, leading to:

  • Activation of plasma membrane H+-ATPases to expel protons, consuming ATP .
  • Accumulation of toxic anions, inhibiting essential enzymes .
    Toxicity is chain-length-dependent, with C8 > C6 > C4. Growth inhibition correlates with fatty acid titer and media pH . Experimental validation involves growth assays under varying pH and octanoic acid concentrations .

Advanced: How do transcriptomic responses differ between internally produced and externally supplied octanoic acid in yeast?

Answer:
Internally produced octanoic acid triggers distinct transcriptional responses compared to external supplementation:

  • Internal production : Downregulates HXT2 and BTN2 across all fermentation phases, suggesting long-term metabolic adaptation . Upregulates IMD2 (GTP biosynthesis) to counteract stress .
  • External supply : Induces oxidative stress genes (e.g., PDR12, TPO1) within minutes and alters membrane lipid composition (e.g., oleic acid synthesis) for tolerance .
    RNA-Seq time-course analyses and comparative studies with wild-type strains are critical for distinguishing these responses .

Advanced: What methodological approaches resolve contradictions in gene expression effects on octanoic acid titers?

Answer:
Contradictory findings (e.g., BTN2 overexpression reducing titers but knockout showing no effect) are addressed by:

  • Multi-omics integration : Combining RNA-Seq with proteomics to identify post-transcriptional regulation .
  • Conditional knockout/overexpression : Using inducible promoters to study temporal effects .
  • Adaptive Laboratory Evolution (ALE) : Selecting strains with mutations compensating for gene overexpression/knockout effects .
    These methods reveal context-dependent gene roles, such as BTN2's involvement in pH homeostasis under stress .

Basic: What role does RPL40B play in enhancing octanoic acid production?

Answer:
RPL40B , a ribosomal protein, increases titers by 40% when overexpressed. While not directly linked to fatty acid biosynthesis, it may:

  • Modulate translation efficiency of fatty acid synthase (FAS) complexes .
  • Enhance stress tolerance via ribosome-mediated signaling .
    Identification involved RNA-Seq differential expression analysis and plasmid-based overexpression screens .

Advanced: What strategies improve yeast strain robustness against octanoic acid toxicity during fermentation?

Answer:
Strategies include:

  • Membrane engineering : Overexpression of OLE1 (Δ9-desaturase) to increase unsaturated fatty acids, stabilizing membranes .
  • Proton export optimization : Overexpressing PMA1 (H+-ATPase) to maintain intracellular pH .
  • ALE under octanoic acid stress : Selecting mutations in transporters (e.g., TPO1) or regulators (e.g., HAA1) .
    Robustness is quantified via prolonged fermentation assays and intracellular pH monitoring .

Advanced: How can RNA-Seq data guide the identification of novel targets for metabolic engineering in fatty acid biosynthesis?

Answer:
RNA-Seq reveals:

  • Phase-specific gene expression : ECI1 upregulation during late fermentation correlates with β-oxidation diversion .
  • Novel targets : RPL40B was identified via differential expression analysis despite no prior link to fatty acid metabolism .
  • Contradictory regulation : Genes like IMD2 are upregulated but reduce titers when overexpressed, highlighting competing pathways .
    Follow-up validation uses CRISPR/Cas9 editing and chemostat cultures to isolate production-specific effects .

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